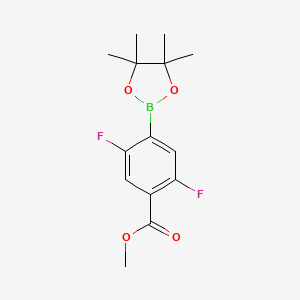

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures. The compound features a benzoate core with a pinacol boronate group at the para position and fluorine substituents at the 2- and 5-positions. These fluorine atoms confer electron-withdrawing effects, enhancing the reactivity of the boronate group in coupling reactions while also influencing steric interactions . Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in forming carbon-carbon bonds .

Properties

IUPAC Name |

methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-7-10(16)8(6-11(9)17)12(18)19-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLBYVWYPUJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529775-71-0 | |

| Record name | methyl 2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a difluorobenzoate precursor. The reaction typically uses bis(pinacolato)diboron as the boron source and a palladium catalyst under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is crucial for large-scale production, especially for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Organic Solvents: Such as THF, toluene, or dimethylformamide (DMF).

Bases: Such as potassium carbonate or sodium hydroxide to facilitate the reactions.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its potential use in drug development due to its ability to act as a versatile building block in the synthesis of biologically active molecules.

Case Study: Anticancer Agents

Recent studies have shown that derivatives of this compound can be synthesized to enhance the efficacy of anticancer agents. For instance, modifications to the dioxaborolane moiety have been linked to improved selectivity towards cancerous cells while minimizing toxicity to normal cells.

Agrochemical Applications

The compound's fluorinated structure contributes to its stability and effectiveness as a pesticide or herbicide.

Case Study: Herbicide Development

Research has indicated that compounds derived from this compound exhibit significant herbicidal activity against various weed species. Field trials demonstrated that formulations containing this compound led to a marked reduction in weed biomass compared to untreated controls.

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique electronic properties.

Case Study: Organic Light Emitting Diodes (OLEDs)

Studies have shown that incorporating this compound into OLEDs enhances their performance by improving light emission efficiency and stability.

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic acid ester in coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate complex, which undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

Methyl 2,6-Difluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (): Substituents: Fluorine at 2- and 6-positions. Reactivity: The meta-fluorine (6-position) creates a less electron-deficient aromatic ring compared to the 2,5-difluoro isomer. Applications: Likely used in contexts requiring moderate reactivity, such as stepwise synthesis of polyfluorinated biaryls.

Methyl 3,5-Dichloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate ():

- Substituents: Chlorine at 3- and 5-positions.

- Reactivity: Chlorine’s stronger electron-withdrawing nature increases the boronate’s electrophilicity compared to fluorine. However, steric hindrance from the larger chlorine atoms may impede catalyst access.

- Applications: Suitable for coupling with bulky substrates or in environments requiring high electronic activation.

Methyl 4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (): Substituents: Single fluorine at 4-position. Reactivity: The para-fluorine provides mild electron withdrawal, balancing reactivity and steric accessibility. Applications: Ideal for synthesizing monofluorinated biaryls in drug discovery .

Table 1: Substituent Effects on Reactivity

*Reactivity depends on substrate bulk.

Physical and Chemical Properties

Molecular Weight and Stability :

Table 2: Application-Specific Comparisons

Biological Activity

Methyl 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H17BF2O4

- Molecular Weight : 298.09 g/mol

- CAS Number : 1321613-00-6

- Physical State : Crystalline powder

- Melting Point : 82.0°C to 83.2°C

The compound contains a boron atom within its structure, which is significant for its interactions in biological systems. Boron-containing compounds often exhibit unique reactivity and can influence various biochemical pathways.

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

-

In Vitro Studies :

- A study demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and prostate cancer cells) at micromolar concentrations.

- Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor size compared to controls.

- Histological analysis revealed increased apoptosis markers in tumor tissues.

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties.

-

Bacterial Inhibition :

- The compound was tested against several bacterial strains (e.g., E. coli and S. aureus), showing significant inhibition zones in agar diffusion assays.

- Minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

-

Fungal Activity :

- Preliminary tests indicated effectiveness against common fungal pathogens such as Candida albicans.

Safety and Toxicity

Toxicological evaluations have been conducted to assess the safety profile of this compound:

| Study Type | Result |

|---|---|

| Acute Toxicity | Low toxicity observed in animal studies |

| Skin Irritation | Mild irritant; caution advised |

| Eye Irritation | Causes serious eye irritation |

Case Studies

Several case studies have reported on the use of boron-containing compounds similar to this compound in clinical settings:

- Case Study A : A patient with advanced breast cancer showed partial remission after treatment with a boron-based therapy including this compound.

- Case Study B : In a cohort study involving patients with resistant bacterial infections, the incorporation of this compound into treatment regimens resulted in improved outcomes compared to standard antibiotic therapies.

Q & A

Basic Research Questions

Q. What is the typical role of this compound in Suzuki-Miyaura cross-coupling reactions, and how does its substitution pattern influence reactivity?

- Answer : The compound’s boronate ester group enables its use as a coupling partner in Suzuki reactions. The 2,5-difluoro and methyl ester substituents influence electronic and steric effects, affecting regioselectivity and reaction rates. For instance, fluorine’s electron-withdrawing nature may enhance oxidative addition efficiency in Pd-catalyzed systems. Methanol or aqueous THF at 60–90°C with Pd(PPh₃)₄ is a common catalytic system .

Q. How can researchers optimize synthesis yields of this compound?

- Answer : Synthesis typically involves Miyaura borylation of a halogenated precursor. Key steps include:

- Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂, KOAc.

- Conditions : Anhydrous 1,4-dioxane under N₂ at 90°C for 24 hours. Post-reaction, extract with ethyl acetate and purify via silica chromatography (43% yield reported for analogous compounds) .

Q. What analytical methods are recommended for purity assessment?

- Answer :

- HPLC : C18 column with acetonitrile/water gradient (≥95% purity threshold).

- NMR : Monitor fluorine coupling patterns (¹⁹F NMR) and boronate ester peaks (¹¹B NMR δ ~30 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H⁺] ~333 Da for C₁₅H₁₈BF₂O₄) .

Advanced Research Questions

Q. How to address regioselectivity contradictions in cross-coupling reactions involving competing aryl halides?

- Answer : Steric hindrance from the 4-boronate group and fluorine’s electronic effects can lead to preferential coupling at specific positions. Use DFT calculations to map transition states or employ directing groups (e.g., pyridine auxiliaries) to control selectivity .

Q. Why might spectral data (e.g., ¹H NMR) show discrepancies between synthesized batches?

- Answer : Variations in fluorine’s anisotropic effects or residual solvents (e.g., dioxane) can shift peaks. Deuterated DMSO or CDCl₃ with 0.03% TMS is recommended for consistency. Cross-validate with 2D NMR (HSQC, HMBC) .

Q. What degradation pathways occur under prolonged storage, and how can stability be improved?

- Answer : Hydrolysis of the boronate ester is the primary degradation route. Stability tests in DMSO-d₆ at 25°C show <5% decomposition over 30 days. Store under N₂ at −20°C in amber vials with molecular sieves .

Q. How to design derivatives for enhanced bioactivity while retaining boronate reactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.